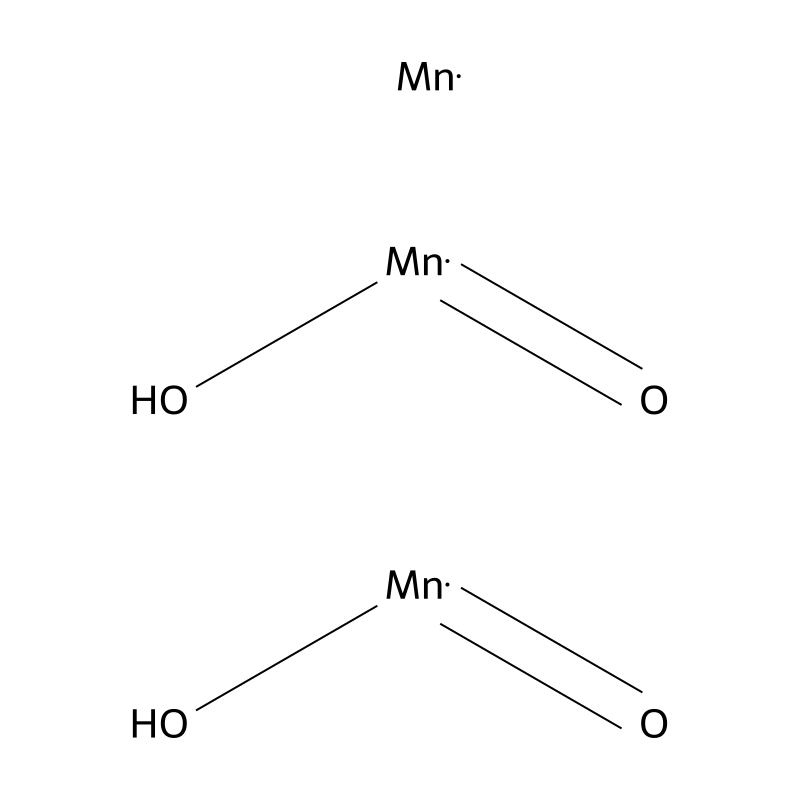Trimanganese tetraoxide
H2Mn3O4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
H2Mn3O4
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Catalysis
Trimanganese tetraoxide demonstrates catalytic activity in various reactions, including:
- Oxidation reactions: Mn₃O₄ can act as a catalyst for the oxidation of organic pollutants, such as phenols and dyes, in water treatment applications .
- Oxygen reduction reaction (ORR): Mn₃O₄ nanoparticles exhibit promising potential as electrocatalysts for ORR in fuel cells and metal-air batteries due to their high electrical conductivity and abundant active sites .
Energy Storage
The unique properties of Mn₃O₄ make it a promising candidate for energy storage applications:
- Battery electrodes: Mn₃O₄ is being investigated as a potential electrode material for lithium-ion batteries due to its high theoretical capacity and good cycling stability .
- Supercapacitors: Mn₃O₄ nanoparticles exhibit high capacitance, making them suitable for supercapacitor electrodes, which offer fast charging and discharging capabilities .
Sensors
Mn₃O₄'s ability to change its electrical properties in response to external stimuli makes it useful for developing various types of sensors:
- Gas sensors: Mn₃O₄-based sensors can detect various gases, including ammonia, hydrogen sulfide, and volatile organic compounds, due to their interaction with the gas molecules affecting the material's conductivity .
- Biosensors: Mn₃O₄ nanoparticles can be combined with biomolecules like enzymes or antibodies to create biosensors for the detection of specific biological targets like glucose or biomarkers for diseases .
Trimanganese tetraoxide, also known as manganese(II,III) oxide or manganomanganic oxide, is a chemical compound with the formula Mn₃O₄. It appears as a brownish-black powder and exhibits a tetragonal crystal structure, characteristic of spinel compounds. The compound is formed when manganese oxides are heated in air above 1000 °C. It is notable for its presence in nature as the mineral hausmannite and serves as an important industrial material due to its unique magnetic and electrical properties .
- Oxidation of Methane and Carbon Monoxide: Mn₃O₄ can catalyze the oxidation of these gases, which is significant in environmental chemistry.
- Catalytic Combustion: It aids in the catalytic combustion of organic compounds, enhancing efficiency in industrial processes.
- Decomposition Reactions: Manganese tetraoxide can decompose under specific conditions, releasing manganese oxides and other products .
Trimanganese tetraoxide has been associated with various biological effects due to its toxicity. Exposure can lead to respiratory issues, neurological symptoms, and potential kidney damage. Symptoms of exposure include:
- Asthenia (weakness)
- Insomnia
- Mental confusion
- Vomiting
- Lassitude (exhaustion)
Chronic exposure may result in manganism, a neurological syndrome similar to Parkinson's disease .
Several methods are employed to synthesize trimanganese tetraoxide:
- Roasting Method: Manganese oxides or hydroxides are roasted in air at high temperatures (around 1000 °C) to produce Mn₃O₄.
- Reduction Roasting: Manganese dioxide is reduced in the presence of methane gas at temperatures between 250 °C and 500 °C.
- Hydrothermal Synthesis: This method involves synthesizing nanocrystalline forms through controlled temperature and pressure conditions .
Trimanganese tetraoxide has a wide range of applications across various industries:
- Electronics: It is used in the production of soft magnetic ferrites essential for electronic components.
- Batteries: Mn₃O₄ serves as a precursor for lithium manganese oxide used in lithium-ion batteries.
- Oil and Gas Industry: The compound acts as a weighting agent during drilling operations.
- Catalysis: Its catalytic properties make it valuable in
Studies on the interactions of trimanganese tetraoxide with biological systems have highlighted its potential toxicity. It can affect lung function and the central nervous system, leading to increased susceptibility to respiratory diseases like bronchitis and pneumonitis. Research also indicates that fine particulate matter containing manganese compounds can exacerbate existing health conditions .
Several compounds share similarities with trimanganese tetraoxide, particularly in their chemical structure or applications:
| Compound Name | Formula | Key Features |
|---|---|---|
| Manganese(II) oxide | MnO | Simple oxide with manganese in +2 oxidation state; used in ceramics. |
| Manganese(III) oxide | Mn₂O₃ | Contains only +3 oxidation state; used in pigments and catalysts. |
| Manganese dioxide | MnO₂ | Commonly used as an oxidizing agent; important for battery applications. |
| Lithium manganese oxide | LiMn₂O₄ | Used in lithium-ion batteries; exhibits spinel structure similar to Mn₃O₄. |
Trimanganese tetraoxide stands out due to its dual oxidation states (+2 and +3), which contribute to its unique catalytic properties and applications in electronics and energy storage .
Physical Description
Density
Melting Point
Other CAS
Wikipedia
Use Classification
Plastics -> Pigments agents






